Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant applications in medicinal chemistry due to its unique structural properties and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, also known as Imidazo[1,2-a]pyridine-8-carboxylic acid HCl, is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been identified as having significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
The compound interacts with its targets through a process of phosphorylation . This interaction results in changes that enhance the compound’s potency against both extracellular and intracellular Mtb .
Biochemical Pathways
The compound affects the biochemical pathways related to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation process is achieved through the phosphorylation of IKK-ɛ and TBK1 .
Pharmacokinetics
The pharmacokinetic properties of the compound contribute to its bioavailability. It has good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . These properties enhance the compound’s bioavailability, making it effective in treating tuberculosis.
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load of Mtb. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .
Action Environment
The action of the compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation when handling the compound and to avoid dust formation . The compound should be stored in suitable, closed containers for disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the condensation of 2-aminopyridine with α-haloketones under acidic conditions, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production methods often employ efficient one-pot synthesis techniques to streamline the process and reduce costs . These methods may involve the use of metal catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the carboxylic acid group.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Uniqueness
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Biological Activity
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a prominent member of the imidazo[1,2-a]pyridine family, which is recognized for its extensive biological activities and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its unique structural properties and diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
Imidazo[1,2-a]pyridine compounds are characterized by their fused heterocyclic ring systems that incorporate nitrogen atoms. The specific configuration of the 8-carboxylic acid moiety significantly influences the compound's biological activities.
Pharmacological Activities
The biological activities of this compound span a wide range of therapeutic areas:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from this scaffold demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
- Anticancer Properties : The compound has been investigated for its anticancer potential. A series of analogs were synthesized and tested against human cancer cell lines, revealing cytotoxic effects with IC50 values ranging from 25 to 150 μM . Notably, some derivatives showed enhanced potency against cervical carcinoma cells.
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced production of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Target Interactions : The compound interacts with various molecular targets through phosphorylation processes, influencing cellular signaling pathways .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and geranylgeranyl transferase (RGGT), which are crucial for cellular function and proliferation .
Antimicrobial Efficacy Against Mycobacterium tuberculosis
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mtb. Among the tested compounds, one derivative exhibited an MIC of 0.006 μM against drug-resistant strains, highlighting its potential as a new therapeutic agent for tuberculosis .
Cytotoxicity Against Cancer Cell Lines
Research involving various imidazo[1,2-a]pyridine analogs demonstrated significant cytotoxicity against HeLa cells. Compounds were screened using a PrestoBlue® viability assay, revealing that several analogs had IC50 values below 150 μM . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity.
Table 1: Biological Activity Summary of Imidazo[1,2-a]pyridine Derivatives
Activity Type | Target Pathogen/Cell Line | IC50/MIC Values |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | ≤0.006 μM |
Anticancer | HeLa Cells | 25 - 150 μM |
Anti-inflammatory | NF-kB Pathway | Not specified |
AChE Inhibition | Human Enzymes | IC50 = 79 μM |
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZBGADESKIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471036 | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145335-90-6 | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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